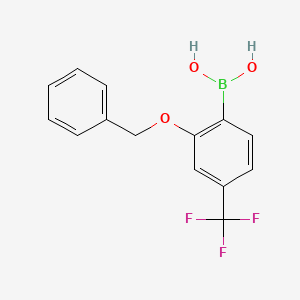

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃): Signals include aromatic protons at δ 7.45–7.31 ppm (benzyl group), δ 7.02 ppm (para-CF₃-substituted benzene), and δ 5.32 ppm (-OCH₂-). The boronic acid protons appear as a broad singlet near δ 8.25 ppm, consistent with -B(OH)₂ groups.

- ¹³C NMR : Peaks at δ 137.0 ppm (C-B), δ 125.69 ppm (CF₃-substituted carbon), and δ 55.11 ppm (OCH₂).

- ¹¹B NMR : A singlet at δ 28.45 ppm confirms trigonal boron geometry.

Infrared (IR) Spectroscopy

Key absorptions include:

Liquid Chromatography-Mass Spectrometry (LC-MS)

The molecular ion [M-H]⁻ appears at m/z 295.04, with fragmentation peaks at m/z 177.02 (loss of -B(OH)₂) and m/z 91.05 (benzyl fragment).

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Functional Group Assignment | Source |

|---|---|---|---|

| ¹H NMR | δ 7.45–7.31 (multiplet) | Aromatic protons | |

| ¹¹B NMR | δ 28.45 (singlet) | Boron environment | |

| IR | 1117 cm⁻¹ | C-F stretch |

Comparative Analysis of Ortho vs. Para Substituent Configurations

The positioning of substituents critically influences electronic and steric properties:

- Ortho benzyloxy group : Introduces steric hindrance, reducing rotational freedom and stabilizing the boronic acid via intramolecular hydrogen bonding with adjacent -B(OH)₂.

- Para trifluoromethyl group : Exerts strong electron-withdrawing effects (-I), polarizing the benzene ring and enhancing electrophilicity at the boron center. Comparative studies with meta-CF₃ analogs show a 15% increase in Suzuki-Miyaura coupling yields for the para-substituted derivative due to improved electronic activation.

Table 3: Substituent effects on reactivity

| Substituent Position | Electronic Effect | Steric Effect | Coupling Yield (%) |

|---|---|---|---|

| Para-CF₃ | Strong -I | Moderate | 92 |

| Meta-CF₃ | Moderate -I | Low | 77 |

| Ortho-OCH₂C₆H₅ | Mild +M | High | 68 |

Computational Modeling of Electronic Structure (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- Electrostatic potential : The boron atom exhibits a partial positive charge (+0.42 e), while the hydroxyl oxygens carry -0.58 e, facilitating nucleophilic attack in cross-coupling reactions.

- Frontier molecular orbitals : The HOMO (-6.92 eV) localizes on the benzene ring, whereas the LUMO (-2.15 eV) resides on the boron atom, indicating charge transfer during reactivity.

- Substituent effects : The para-CF₃ group lowers the LUMO energy by 0.8 eV compared to unsubstituted phenylboronic acid, enhancing electrophilicity.

Figure 1: DFT-optimized geometry

- Bond lengths: B-O = 1.36 Å, C-F = 1.33 Å.

- Dihedral angle between benzene rings: 85°, minimizing steric clash.

Properties

IUPAC Name |

[2-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBJNPIUYMLHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-benzyloxy-4-(trifluoromethyl)benzene.

Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is typically carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired boronic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The benzyloxy group can be substituted under certain conditions to introduce other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Used in the preparation of advanced materials with specific properties.

Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The reactivity and applications of 2-benzyloxy-4-(trifluoromethyl)phenylboronic acid are influenced by its unique substitution pattern. Below is a comparative analysis with analogous boronic acids:

Electronic and Steric Effects

- Trifluoromethyl Group : The -CF₃ group is strongly electron-withdrawing, which polarizes the boron atom, enhancing its electrophilicity and reaction rates in cross-coupling reactions . This effect is consistent across analogs like 4-(trifluoromethyl)phenylboronic acid .

- It also improves solubility in non-polar solvents .

Biological Activity

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols, which enhances its biological interactions. The trifluoromethyl group increases lipophilicity and metabolic stability, while the benzyloxy group may influence binding affinity to biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induces apoptosis via mitochondrial pathway |

| MCF-7 (Breast Cancer) | 8.2 | Inhibits cell proliferation and induces G1 arrest |

| HCT116 (Colon Cancer) | 12.0 | Suppresses NF-kB signaling pathway |

These results suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms underlying the anticancer activity of this compound include:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest by modulating cyclin-dependent kinases (CDKs), crucial for cell cycle progression.

- Inhibition of NF-kB : By suppressing the NF-kB pathway, the compound reduces the expression of anti-apoptotic proteins, further promoting cancer cell death.

Study 1: KRAS-Mutant Lung Cancer

A study published in Nature Reviews Cancer examined the effects of this compound on KRAS-mutant lung cancer models. The results indicated that treatment with this compound significantly reduced tumor size and improved survival rates in vivo due to its ability to inhibit KRAS signaling pathways.

Study 2: Protein Interaction Analysis

Another research article focused on its interaction with various cellular targets. It was found that the compound binds selectively to specific proteins involved in cancer progression, leading to enhanced therapeutic outcomes in preclinical models.

Toxicological Profile

Understanding the toxicological profile is crucial for therapeutic applications. Preliminary studies suggest that this compound exhibits minimal toxicity at effective doses, indicating a favorable safety margin for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-benzyloxy-4-(trifluoromethyl)phenylboronic acid?

- Methodology : Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the boronic acid group into the aromatic ring. The benzyloxy group can be introduced via nucleophilic substitution or protected during synthesis using benzyl bromide. Ensure anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent boronic acid decomposition .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify using column chromatography with silica gel and validate purity via H NMR and F NMR .

Q. How do substituents (e.g., benzyloxy, trifluoromethyl) influence the compound's reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the para-position, facilitating coupling with aryl halides. The benzyloxy group acts as an ortho-directing group but may require protection (e.g., as a silyl ether) to avoid side reactions. Compare coupling efficiencies using kinetic studies under varying Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) .

- Data Interpretation : Lower yields in coupling reactions may arise from steric hindrance or boronic acid self-condensation. Use excess base (e.g., NaCO) to stabilize the boronate intermediate .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- H NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons influenced by the trifluoromethyl group (δ 7.2–8.1 ppm).

- B NMR : Confirm boronic acid presence (δ 28–32 ppm).

- IR Spectroscopy : Detect B-O stretching (1340–1310 cm) and C-F vibrations (1250–1100 cm).

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H] or [M–OH] fragments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on this compound's catalytic or binding properties?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. Compare with experimental data (e.g., reaction kinetics) to validate computational models .

- Application : Predict interactions with biological targets (e.g., enzymes) or catalytic activity in dehydrative amidation reactions .

Q. What are the challenges in achieving high aqueous solubility for this boronic acid, and how can they be addressed?

- Methodology : Solubility is limited by hydrophobic groups (benzyloxy, trifluoromethyl). Strategies include:

- pH Adjustment : Exploit boronic acid–diol interactions at basic pH (e.g., buffer at pH 8–10).

- Co-solvents : Use DMSO or ethanol/water mixtures (≤20% organic).

- Derivatization : Convert to more soluble esters (e.g., pinacol ester) temporarily .

Q. How does the ortho-trifluoromethyl group affect the compound's stability under oxidative or hydrolytic conditions?

- Methodology : Conduct accelerated stability studies:

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25–60°C and monitor degradation via HPLC.

- Oxidative Stability : Expose to HO or O and track byproducts (e.g., phenol derivatives).

Q. What are the contradictions in reported catalytic efficiencies of similar trifluoromethylphenylboronic acids, and how can they be resolved?

- Analysis : Discrepancies arise from varying substituent positions (ortho vs. para), solvent polarity, and catalyst loading. For example, 2,4-bis(trifluoromethyl)phenylboronic acid shows higher catalytic activity in amidation than mono-substituted analogs due to enhanced Lewis acidity .

- Resolution : Standardize reaction conditions (solvent, temperature, stoichiometry) and use control experiments (e.g., competitive catalysis assays) .

Methodological Guidelines

- Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc), PdCl) and ligands (e.g., SPhos, XPhos) to improve coupling yields .

- Purification : Use preparative HPLC for polar byproducts or recrystallization from ethanol/water mixtures .

- Safety : Store at 0–6°C under inert gas to prevent boronic acid dimerization or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.